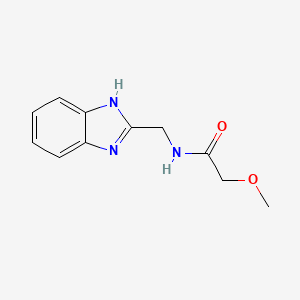

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide

Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole, a bicyclic molecule composed of a fused benzene (B151609) and imidazole (B134444) ring, is a prominent heterocyclic compound that has been a subject of intensive study for over a century. nih.gov This scaffold is a crucial building block in organic synthesis and is recognized as an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. chemijournal.com The presence of the benzimidazole core in naturally occurring molecules, such as the nucleotide base of vitamin B12, allows it to interact readily with biological macromolecules, contributing to its wide range of biological activities. isca.me Consequently, benzimidazole and its derivatives are extensively explored in medicinal chemistry for their potential therapeutic applications. impactfactor.orgekb.eg

The benzimidazole framework is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbenthamdirect.comingentaconnect.com This status is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. nih.govingentaconnect.com The physicochemical attributes of the benzimidazole ring system, including its capacity for hydrogen bond donation and acceptance, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with diverse enzymes and receptors. nih.gov

This structural versatility is evidenced by the integration of the benzimidazole core into numerous FDA-approved drugs with diverse therapeutic uses, such as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines (e.g., bilastine), and anticancer agents (e.g., pracinostat). impactfactor.org The inherent affinity of this scaffold for various biological targets continues to make it an attractive starting point for the rational design of novel bioactive compounds. nih.govingentaconnect.com

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer | Oncology | impactfactor.orgnih.govnih.gov |

| Antimicrobial | Infectious Diseases | isca.menih.gov |

| Antiviral | Infectious Diseases | chemijournal.comimpactfactor.org |

| Anti-inflammatory | Inflammation | nih.govingentaconnect.com |

| Antihypertensive | Cardiology | nih.goveurekaselect.com |

| Antiulcer | Gastroenterology | benthamdirect.com |

| Anthelmintic | Parasitology | impactfactor.org |

The biological activity of benzimidazole derivatives can be extensively modified by altering the substitution patterns around the core nucleus. impactfactor.orgnih.gov The addition of various functional groups at different positions of the benzimidazole ring allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties. researchgate.net This modulation directly impacts the compound's reactivity and its binding affinity to specific biological targets.

Structure-Activity Relationship (SAR) studies are critical in understanding how these substituent changes affect biological outcomes. nih.govresearchgate.net For example, research has shown that the introduction of specific alkyl or aryl groups at the N-1 or C-2 positions can significantly enhance the antiproliferative or antimicrobial activities of the parent compound. nih.gov The strategic placement of substituents can lead to optimized interactions with target proteins, providing a rational basis for the development of more potent and selective therapeutic agents. nih.govnih.govnih.gov The diverse synthetic strategies available for creating substituted benzimidazoles further enhance the utility of this scaffold in drug discovery programs. nih.goveurekaselect.com

Contextualizing the Acetamide (B32628) Moiety in Synthetic Organic Chemistry

The acetamide group (CH3CONH-), the simplest amide derived from acetic acid, is a fundamental functional group in organic chemistry. patsnap.comfiveable.me Its importance stems from the unique chemical properties of the amide bond, which is crucial to the structure of peptides and proteins. fiveable.me The acetamide moiety is polar and can participate in hydrogen bonding as both a donor (from the N-H group) and an acceptor (at the carbonyl oxygen), influencing the solubility and intermolecular interactions of the molecules in which it is present. patsnap.comfiveable.me

In synthetic chemistry, the amide bond formation is a cornerstone reaction, and the acetamide group is frequently incorporated into larger molecules to create compounds with desired biological or material properties. archivepp.com N-substituted acetamides, in particular, are a class of compounds that have been explored for a wide range of applications in medicinal chemistry. patsnap.comnih.gov The presence of the acetamide functional group can influence a molecule's pharmacokinetic profile and its ability to interact with biological targets, such as the active sites of enzymes. archivepp.com It is used in the synthesis of pharmaceuticals, serving as a building block that imparts specific characteristics to the final product. patsnap.comwikipedia.org

Rationale for Investigating N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The rationale for investigating this compound in this capacity is based on the strategic combination of its structural features and the current gaps in scientific literature.

The molecular architecture of this compound combines the privileged benzimidazole scaffold with a flexible N-linked methoxyacetamide side chain. This hybrid design suggests several potential avenues for research.

Table 2: Key Structural Features of this compound

| Molecular Component | Structural Feature | Potential Role |

|---|---|---|

| Benzimidazole Core | Heterocyclic aromatic ring system | Binds to biological targets via H-bonding, π-stacking; serves as a recognized pharmacophore. nih.gov |

| Methylene (B1212753) Bridge (-CH2-) | Flexible linker | Provides rotational freedom, allowing the two main moieties to adopt optimal orientations for target binding. |

| Amide Linkage (-NHCO-) | Hydrogen bond donor/acceptor | Can form critical hydrogen bonds within a target's active site, contributing to binding affinity and specificity. patsnap.com |

| Methoxyacetyl Group (-COCH2OCH3) | Polar, flexible side chain | The ether oxygen and carbonyl group can act as hydrogen bond acceptors, potentially enhancing solubility and target interactions. |

The combination of a proven bioactive scaffold (benzimidazole) with a side chain containing multiple hydrogen bond acceptors (amide and ether oxygens) makes this compound an interesting candidate for screening against various biological targets, particularly enzymes like kinases or polymerases, where such interactions are crucial for inhibition. The N-substitution at the 2-methyl position of the benzimidazole ring is a common strategy in medicinal chemistry to explore binding pockets and modulate activity. isca.meresearchgate.netresearchgate.net Related structures, such as other 2-substituted benzimidazoles, have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects, suggesting that this compound could be a valuable probe in these areas. nih.govresearchgate.netnih.gov

Despite the extensive research into benzimidazole derivatives, a detailed investigation of this compound is not prominently featured in the existing academic literature. While many studies focus on substitutions directly on the benzimidazole ring or the synthesis of various 2-substituted analogues, this specific combination of a 2-methyl linker to a methoxyacetamide moiety represents an under-explored area of chemical space. The synthesis and characterization of this compound would provide new data on the chemical and biological properties of this particular substitution pattern. Investigating its potential as a chemical probe would therefore fill a knowledge gap, contributing to the broader understanding of benzimidazole SAR and potentially uncovering a novel molecular tool for biological research or a lead compound for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-7-11(15)12-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZINBAGZNCYRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Benzimidazol 2 Ylmethyl 2 Methoxyacetamide

Established Synthetic Routes to the N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide Scaffold

Established methodologies for the synthesis of this compound primarily rely on a convergent approach. This involves the separate synthesis of the benzimidazole (B57391) core, specifically (1H-benzimidazol-2-yl)methanamine or a related precursor, followed by an amide bond formation step with 2-methoxyacetic acid or its activated derivative.

Detailed Reaction Pathways and Mechanistic Considerations

Two principal pathways are commonly employed for the synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanamine.

Pathway A: From o-phenylenediamine (B120857) and Glycine

One of the most direct methods involves the condensation of o-phenylenediamine with glycine. This reaction, typically carried out in the presence of an acid catalyst such as hydrochloric acid or polyphosphoric acid, proceeds through a cyclocondensation mechanism. The initial step involves the formation of an amidine intermediate from the reaction of one of the amino groups of o-phenylenediamine with the carboxylic acid of glycine. This is followed by an intramolecular cyclization, where the second amino group of the diamine attacks the carbonyl carbon of the intermediate. Subsequent dehydration leads to the formation of the benzimidazole ring.

The reaction mechanism can be summarized as follows:

Protonation of the carboxylic acid of glycine to enhance its electrophilicity.

Nucleophilic attack of one of the amino groups of o-phenylenediamine on the activated carbonyl carbon.

Formation of a tetrahedral intermediate, which then eliminates a molecule of water to form an N-acyl-o-phenylenediamine.

Intramolecular nucleophilic attack of the second amino group on the amide carbonyl carbon.

A second dehydration step to yield the final 2-(aminomethyl)-1H-benzimidazole.

Pathway B: From o-phenylenediamine and Chloroacetic Acid

An alternative and frequently utilized route involves the initial synthesis of 2-(chloromethyl)-1H-benzimidazole. This is achieved by the condensation of o-phenylenediamine with chloroacetic acid. The reaction follows a similar cyclocondensation mechanism as described above. The resulting 2-(chloromethyl)-1H-benzimidazole is a versatile intermediate. To obtain (1H-benzimidazol-2-yl)methanamine, the chloromethyl derivative can be subjected to a nucleophilic substitution reaction with a source of ammonia, such as sodium azide followed by reduction, or through a Gabriel synthesis.

Once the (1H-benzimidazol-2-yl)methanamine precursor is obtained, the final step is the acylation with 2-methoxyacetic acid or its more reactive derivative, 2-methoxyacetyl chloride. The direct reaction with the carboxylic acid often requires the use of a coupling agent to activate the carboxyl group and facilitate the amide bond formation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov The use of 2-methoxyacetyl chloride allows for a more direct acylation, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Precursor Synthesis and Functional Group Introduction

(1H-benzimidazol-2-yl)methanamine: As detailed above, this key amine precursor is synthesized either by the direct condensation of o-phenylenediamine with glycine or via a two-step process involving the formation of 2-(chloromethyl)-1H-benzimidazole followed by amination. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

2-Methoxyacetic acid and 2-Methoxyacetyl chloride: 2-Methoxyacetic acid is a commercially available reagent. For the acylation step, it can be used directly with a coupling agent or converted to the more reactive acyl chloride. The conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride is a standard procedure, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The introduction of the 2-methoxyacetamide functional group onto the benzimidazole scaffold is the final key transformation. This is an example of N-acylation, a fundamental reaction in organic synthesis. The nucleophilic primary amine of (1H-benzimidazol-2-yl)methanamine attacks the electrophilic carbonyl carbon of the activated 2-methoxyacetic acid derivative, leading to the formation of the stable amide bond of the target molecule.

Novel and Optimized Synthetic Strategies

In line with the principles of modern organic synthesis, efforts have been directed towards developing more efficient, environmentally benign, and selective methods for the synthesis of this compound and related compounds.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be envisioned.

One key area of focus is the use of greener solvents. Traditional syntheses of benzimidazoles often employ volatile and potentially toxic organic solvents. Alternative, more environmentally friendly solvents such as water, ethanol, or glycerol can be utilized for the initial condensation step to form the benzimidazole ring.

Another green strategy is the development of solvent-free reaction conditions. For instance, the condensation of o-phenylenediamine with glycine or chloroacetic acid can be carried out by heating the neat reactants, sometimes in the presence of a solid-supported catalyst, which minimizes waste and simplifies product isolation.

The following table summarizes some green chemistry approaches applicable to the synthesis of the benzimidazole core:

| Green Approach | Description | Potential Application in Synthesis |

| Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or ethanol. | Condensation of o-phenylenediamine with glycine or chloroacetic acid. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with heating or grinding of reactants. | Solid-state synthesis of the benzimidazole precursor. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | The direct condensation of o-phenylenediamine and glycine has a high atom economy. |

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound. Catalysis can be applied to both the formation of the benzimidazole ring and the final amide coupling step.

For the synthesis of the benzimidazole core, a variety of catalysts have been explored to replace stoichiometric amounts of strong acids. These include solid acid catalysts like zeolites and clays, which are reusable and environmentally friendly. Lewis acids such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃) have also been shown to effectively catalyze the cyclocondensation reaction under milder conditions.

In the final amide formation step, catalytic methods offer an alternative to the use of stoichiometric coupling reagents. For example, boric acid derivatives have been developed as catalysts for the direct amidation of carboxylic acids and amines. This approach avoids the generation of large amounts of byproducts associated with traditional coupling agents. Furthermore, enzymatic catalysis, using enzymes such as lipases, presents a highly selective and environmentally benign method for amide bond formation, although its application to this specific substrate would require further investigation.

Derivatization and Analog Design Strategies

The design of analogs for this compound involves systematic structural modifications to explore the structure-activity relationship (SAR). The physicochemical properties of benzimidazoles, such as hydrogen bond donor-acceptor capabilities, potential for π-π stacking interactions, and hydrophobic characteristics, can be fine-tuned through targeted chemical synthesis. These modifications can lead to the development of new chemical entities with improved profiles.

The N1 position of the benzimidazole ring is a primary target for derivatization, as the hydrogen atom can be readily substituted. N-alkylation or N-arylation can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. A common synthetic route involves the deprotonation of the N-H group with a base, followed by a nucleophilic substitution reaction with various functionalized halides.

For instance, reacting the parent compound with different alkyl or benzyl halides in a basic medium can yield a series of N1-substituted derivatives. This approach allows for the introduction of a wide range of functional groups, from simple alkyl chains to more complex aryl moieties. Research on other benzimidazole series has shown that substituents at the N1-position, such as aryl groups, can be crucial for their biological activity.

Table 1: Examples of N1-Substituents Introduced in Benzimidazole Scaffolds and General Synthetic Methods

| N1-Substituent | Reagent Example | General Method | Reference |

|---|---|---|---|

| Aryl | Fluoro-aryl formamidines | Metal-free microwave-assisted reaction with primary amines | |

| Benzyl | Benzyl halide | N-alkylation in a basic medium | |

| 2-Hydroxyethyl | 2-Chloroethanol | Nucleophilic substitution following N-deprotonation |

Modifying the carbocyclic (benzene) portion of the benzimidazole nucleus is another key strategy for analog design. Introducing substituents at positions C4, C5, C6, or C7 can modulate the electronic properties and metabolic stability of the molecule. The most common synthetic approach to achieve this is to start with a correspondingly substituted o-phenylenediamine precursor.

The condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde is a straightforward method for synthesizing C-ring-substituted benzimidazoles. A variety of functional groups can be introduced, including electron-withdrawing groups (e.g., -Cl, -F, -CF₃) and electron-donating groups (e.g., -CH₃, -OCH₃). Studies on other benzimidazoles have shown that the nature and position of these substituents significantly influence the compound's activity. For example, the introduction of a fluoro group at the 5-position has been shown to enhance the radical scavenging potential in certain benzimidazole series.

Table 2: Representative Substitutions on the Benzimidazole Aromatic Ring

| Position | Substituent | Precursor Example | Synthetic Method | Reference |

|---|---|---|---|---|

| 5-Chloro | -Cl | 4-Chloro-o-phenylenediamine | Condensation with an aldehyde (e.g., furan-2-carbaldehyde) | |

| 5-Fluoro | -F | 4-Fluoro-o-phenylenediamine | Condensation with an aldehyde | |

| 5-Nitro | -NO₂ | 4-Nitro-o-phenylenediamine | Condensation with ethyl formate in the presence of acid |

The 2-methoxyacetamide side chain, attached via a methylene (B1212753) linker to the C2 position of the benzimidazole ring, offers multiple points for chemical modification. Alterations to this chain can impact the compound's solubility, flexibility, and interactions with target biomolecules.

Key modification strategies include:

Amide Bond Modification: The amide linkage (-NH-C(=O)-) is central to the side chain. It can be replaced by other functional groups, such as a thioamide or a sulfonamide, to alter electronic and conformational properties. Furthermore, the nitrogen atom of the amide can be part of a different heterocyclic ring.

Terminal Group Variation: The terminal methoxy (B1213986) group (-OCH₃) can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or bulkier substituents to probe steric and electronic requirements. Enzymatic kinetic resolution using reagents like isopropyl methoxyacetate has been employed in the synthesis of related chiral structures.

Linker Modification: The methylene linker (-CH₂-) between the benzimidazole C2 and the amide nitrogen can be lengthened, shortened, or functionalized. For instance, introducing a thioether linkage (-S-CH₂-) adjacent to the benzimidazole ring is a common strategy, achieved by reacting 2-mercaptobenzimidazole with a haloacetamide derivative.

Studies on related benzimidazole acetamide (B32628) derivatives have successfully produced analogs by reacting an intermediate with various primary amines, thereby modifying the portion of the side chain distal to the benzimidazole core.

Table 3: Potential Modification Sites on the Methoxyacetamide Side Chain

| Modification Site | Type of Alteration | Example Reagent/Intermediate | Reference |

|---|---|---|---|

| Amide N-H | Substitution | Reaction with primary amines (e.g., p-anisidine, dodecylamine) | |

| Acetyl Group (-COCH₂-) | Replacement | Synthesis from 2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol intermediates | |

| Terminal Methoxy (-OCH₃) | Replacement | Use of alternative 2-alkoxyacetyl chlorides in synthesis |

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds, which is invaluable for lead discovery and optimization. Liquid-phase combinatorial synthesis (LPCS) is a particularly effective method for generating benzimidazole libraries. This technique utilizes a soluble polymer support, such as polyethylene glycol (PEG), which allows reactions to occur in a homogeneous solution while enabling easy purification of products by precipitation.

A general LPCS strategy for generating analogs of this compound could involve the following steps:

Attachment to Support: An o-phenylenediamine building block, potentially substituted on the aromatic ring, is attached to the soluble polymer support.

Cyclization: The polymer-bound diamine undergoes a cyclization reaction with an appropriate reagent to form the benzimidazole core.

Side Chain Introduction & Derivatization: The side chain is built upon the C2 position. Diversity can be introduced by using a variety of building blocks for the side chain construction.

N1-Alkylation/Arylation: A diverse set of alkyl or aryl halides can be reacted with the benzimidazole N1 position.

Cleavage: The final products are cleaved from the polymer support, typically under mild conditions, yielding a library of analogs with high purity.

This approach allows for the introduction of diversity at multiple points on the molecular scaffold in a systematic and efficient manner, facilitating comprehensive exploration of the chemical space around the parent compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies on benzimidazole (B57391) derivatives have revealed detailed information about their molecular geometry, packing arrangements, and the non-covalent interactions that stabilize the crystal lattice. researchgate.net

Single-crystal X-ray diffraction is the definitive method for establishing the solid-state conformation of a molecule. For benzimidazole derivatives, these studies typically confirm the planarity of the fused bicyclic benzimidazole core. researchgate.netmdpi.com The analysis of a suitable single crystal of this compound would be expected to provide precise data on bond lengths, bond angles, and torsion angles.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Observation | Reference Analogy |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁/c or P-1 | researchgate.net |

| Benzimidazole Core | Essentially planar | researchgate.netnih.gov |

| Amide Group (C-N bond) | Partial double bond character, restricted rotation | nih.gov |

| Dihedral Angle | Significant twist between the benzimidazole and acetamide (B32628) planes | nih.gov |

The crystal packing of benzimidazole derivatives is heavily influenced by a network of intermolecular interactions. researchgate.net Hydrogen bonds are particularly crucial, given the presence of both hydrogen bond donors (the imidazole (B134444) N-H and the amide N-H) and acceptors (the imidazole N atom and the amide and methoxy (B1213986) O atoms) in this compound.

Common hydrogen bonding motifs observed in related crystal structures include:

N—H⋯N Interactions: These are characteristic of benzimidazoles, often leading to the formation of infinite chains or discrete dimers. researchgate.netnih.gov

N—H⋯O Interactions: The amide N-H can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating stable supramolecular synthons. mdpi.comnih.gov

O—H⋯N and O—H⋯O Interactions: In derivatives containing hydroxyl groups, these interactions are prominent. nih.gov

C—H⋯O and C—H⋯π Interactions: Weaker C—H bonds can also act as donors, interacting with oxygen atoms or the π-electron clouds of the aromatic rings to further stabilize the crystal packing. researchgate.netmdpi.comresearchgate.net

Table 2: Common Intermolecular Interactions in Benzimidazole Derivative Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif |

|---|---|---|---|---|

| Hydrogen Bond | Imidazole N-H | Imidazole N | ~2.6 - 2.9 | Chains, Dimers nih.govresearchgate.net |

| Hydrogen Bond | Amide N-H | Carbonyl O | ~2.8 - 3.0 | Layers, Chains nih.gov |

| Hydrogen Bond | Aromatic C-H | Carbonyl O | ~3.3 - 3.5 | 3D Network mdpi.com |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | ~3.4 - 3.9 | Stacked Columns researchgate.netnih.gov |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon for benzimidazole derivatives. researchgate.net Different polymorphs of the same compound can exhibit different physical properties. The specific polymorph obtained can depend on crystallization conditions such as solvent, temperature, and rate of cooling.

Co-crystallization is another relevant phenomenon, involving the crystallization of a stoichiometric ratio of a target molecule with a second compound (a "co-former") in the same crystal lattice. researchgate.netresearchgate.net This technique can be used to modify the intermolecular interactions and crystal packing. For this compound, co-crystallization with suitable co-formers could potentially generate novel solid forms by introducing new hydrogen bonding or other non-covalent interactions. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and studying the conformational dynamics of molecules in solution. A full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional techniques, provides unambiguous structural verification.

In solution, molecules are not fixed in a single conformation but exist as an equilibrium of rapidly interconverting conformers. High-resolution ¹H and ¹³C NMR spectroscopy provides information about the time-averaged conformation.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzimidazole ring, the methylene (B1212753) bridge protons (CH₂), the methoxy protons (OCH₃), and the amide proton (NH). The chemical shifts and coupling constants of the aromatic protons confirm the substitution pattern. The ¹³C NMR spectrum would similarly show characteristic signals for all unique carbon atoms in the molecule. rsc.orgbeilstein-journals.org Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. doaj.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a Common Deuterated Solvent (e.g., DMSO-d₆)

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Benzimidazole Ar-H | Aromatic CH | 7.20 - 7.60 | 110 - 145 | Complex multiplet pattern. rsc.org |

| Imidazole N-H | Amide/Imidazole NH | ~12.5 | - | Broad signal, exchangeable with D₂O. rsc.org |

| Methylene CH₂ | Aliphatic CH₂ | ~4.60 | ~40 | Likely a doublet due to coupling with amide N-H. |

| Amide N-H | Amide NH | ~8.50 | - | Likely a triplet due to coupling with CH₂. |

| Methoxy CH₃ | Aliphatic CH₃ | ~3.20 | ~58 | Sharp singlet. |

| Carbonyl C=O | Carbonyl C | - | ~169 |

| Benzimidazole C2 | Aromatic C | - | ~151 | Carbon adjacent to both N atoms. rsc.org |

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as tautomerism and restricted rotation.

Tautomerism: The benzimidazole ring can undergo prototropic tautomerism, where the N-H proton exchanges between the two nitrogen atoms. In many cases, this exchange is rapid at room temperature, resulting in a time-averaged spectrum where the two halves of the benzene (B151609) portion of the ring system appear chemically equivalent. Variable-temperature (VT) NMR studies can be used to slow this exchange, potentially allowing for the observation of distinct signals for the individual tautomers at low temperatures.

Rotational Barriers: The amide C-N bond has significant double-bond character, leading to restricted rotation. This can result in the existence of distinct cis and trans conformers (rotamers). For this compound, this could lead to two different sets of NMR signals for the atoms near the amide bond if the rotation is slow on the NMR timescale. nih.gov VT-NMR experiments can be used to measure the rate of this rotation and calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. nih.gov Similar studies could also probe the rotational barrier of the methoxy group or the bond connecting the methylene bridge to the benzimidazole ring.

Multi-dimensional NMR Techniques for Complete Assignment

Based on the analysis of structurally related benzimidazole derivatives, a representative set of expected ¹H and ¹³C NMR chemical shifts is presented below. The application of 2D NMR would confirm these assignments and reveal through-bond and through-space correlations.

Expected ¹H and ¹³C NMR Data:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (NH) | ~12.5 (broad s) | - |

| 2 (C) | - | ~151.0 |

| 2-CH₂ | ~4.7 (d) | ~45.0 |

| 4/7 (CH) | ~7.5-7.6 (m) | ~122.0 |

| 5/6 (CH) | ~7.1-7.2 (m) | ~115.0 |

| 8/9 (C) | - | ~138.0 |

| NH (amide) | ~8.5 (t) | - |

| C=O | - | ~170.0 |

| O-CH₂ | ~4.0 (s) | ~59.0 |

| O-CH₃ | ~3.3 (s) | ~72.0 |

Note: These are predicted values and require experimental verification. Chemical shifts are referenced to TMS.

COSY experiments would establish the proton-proton coupling network, for instance, confirming the coupling between the methylene protons (2-CH₂) and the amide proton (NH), as well as the correlations between the aromatic protons of the benzimidazole ring.

HSQC would provide direct one-bond proton-carbon correlations, definitively assigning the carbon signals for the methylene group (2-CH₂), the methoxy group (O-CH₃), and the aromatic CH groups.

HMBC experiments are crucial for identifying long-range (two- and three-bond) proton-carbon correlations. Key expected correlations would include:

The methylene protons (2-CH₂) to the C2 and the aromatic quaternary carbons (C8/C9) of the benzimidazole ring.

The amide proton (NH) to the carbonyl carbon (C=O) and the methylene carbon (2-CH₂).

The methoxy protons (O-CH₃) to the adjacent methylene carbon (O-CH₂).

These combined techniques would leave no ambiguity in the complete structural assignment of this compound.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are pivotal for confirming the molecular weight and elucidating the fragmentation pathways of this compound. While a specific mass spectrum for this exact compound is not available, the fragmentation patterns of related benzimidazole derivatives provide a strong basis for predicting its behavior under mass spectrometric analysis.

The expected molecular ion peak [M+H]⁺ for this compound (C₁₁H₁₃N₃O₂) would be observed at m/z 220.1086.

Predicted Fragmentation Pathway:

A primary and highly characteristic fragmentation pathway for N-acyl aminomethylbenzimidazoles involves the cleavage of the amide bond and the bond between the methylene group and the benzimidazole ring.

A plausible fragmentation cascade would be initiated by the cleavage of the C-N bond of the amide, leading to the formation of a stable benzimidazol-2-ylmethyl cation.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment Structure |

| 220.1 | [M+H]⁺ |

| 131.06 | [C₈H₇N₂]⁺ (benzimidazol-2-ylmethyl cation) |

| 118.06 | [C₇H₆N₂]⁺ (benzimidazole radical cation) |

| 89.04 | [C₂H₅O₂]⁺ (methoxyacetyl cation) |

The observation of these characteristic fragment ions would provide unequivocal confirmation of the structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and probing the molecular interactions within this compound. Analysis of the vibrational modes provides a molecular fingerprint, confirming the presence of key structural motifs.

Characteristic Vibrational Frequencies (based on analysis of similar structures):

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| ~3400 | N-H stretching (benzimidazole) | FT-IR, Raman |

| ~3300 | N-H stretching (amide) | FT-IR, Raman |

| ~3100-3000 | C-H stretching (aromatic) | FT-IR, Raman |

| ~2950-2850 | C-H stretching (aliphatic) | FT-IR, Raman |

| ~1680 | C=O stretching (amide I) | FT-IR |

| ~1620 | C=N stretching (benzimidazole) | FT-IR, Raman |

| ~1540 | N-H bending (amide II) | FT-IR |

| ~1450 | C=C stretching (aromatic) | FT-IR, Raman |

| ~1100 | C-O stretching (ether) | FT-IR |

The FT-IR spectrum is expected to be dominated by the strong absorption of the amide C=O stretch (Amide I band) and the N-H bending (Amide II band). The N-H stretching vibrations of both the benzimidazole and amide groups would likely appear as broad bands due to hydrogen bonding.

The Raman spectrum would complement the FT-IR data, with the aromatic C=C and C=N stretching vibrations of the benzimidazole ring expected to be prominent. The symmetric stretching of the aliphatic C-H bonds would also be readily observable.

Chiroptical Properties (If Applicable to Derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the introduction of a chiral center into the molecule would give rise to enantiomers that would interact differently with plane-polarized light.

For instance, the synthesis of a derivative with a chiral substituent on the acetamide moiety or the benzimidazole ring would result in a chiral compound. The chiroptical properties of such derivatives would be of significant interest for stereochemical studies and potential applications in asymmetric synthesis or chiral recognition. acs.orgglobethesis.comnih.gov

The study of the chiroptical properties of chiral benzimidazole derivatives is an active area of research, with co-assembly with chiral molecules being a strategy to enhance their optical activities. acs.orgglobethesis.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. Calculations are typically performed using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) to ensure a high level of accuracy in predicting molecular geometries and energies. nih.gov Such studies are fundamental for understanding the intrinsic properties of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net The analysis of these frontier orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.15 | Indicator of chemical reactivity and stability |

Note: The values presented in this table are illustrative and representative of typical values for similar benzimidazole derivatives as specific computational data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen atoms of the benzimidazole ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to aid in the structural elucidation and assignment of NMR signals. beilstein-journals.org The correlation between theoretical and experimental values provides confidence in the optimized molecular geometry.

The flexibility of the side chain in this compound allows for multiple possible conformations. DFT calculations can be used to explore the conformational energy landscape by performing a systematic scan of the rotatable bonds. This analysis helps identify the most stable, low-energy conformers and the energy barriers between them. researchgate.net Understanding the preferred conformation is essential as it can influence the molecule's biological activity and physical properties.

Furthermore, the unsubstituted N-H of the benzimidazole ring allows for prototropic tautomerism. beilstein-journals.org This involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of the possible tautomers, predicting the predominant form in the gas phase or in solution. researchgate.net For many N-unsubstituted benzimidazoles, the tautomeric equilibrium is rapid, but substitution can shift this equilibrium. beilstein-journals.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular motions and interactions over time, offering insights that are not accessible through static quantum chemical calculations. unipd.it

MD simulations are particularly useful for studying the conformational dynamics of this compound in various solvent environments (e.g., water, ethanol, DMSO). The explicit inclusion of solvent molecules provides a more realistic representation of the system's behavior in solution. These simulations can reveal how solvent interactions, such as hydrogen bonding, influence the conformational preferences and flexibility of the molecule. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the dynamics of transitions between them.

In Silico Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting ligand-receptor interactions and estimating the binding affinity, which is a measure of the strength of the interaction.

Predictive Ligand-Receptor Interactions in Defined Protein Cavities (Non-Clinical Focus)

In a hypothetical study, this compound would be docked into the active site of various proteins to predict its potential interactions. The choice of protein targets would be guided by the known biological activities of similar benzimidazole-containing molecules. For instance, benzimidazoles have been investigated for their interactions with a range of enzymes and receptors.

The docking process would involve preparing the 3D structure of this compound and the target protein. The ligand's conformation would be systematically sampled within the protein's binding pocket to identify the most stable binding pose, typically quantified by a scoring function that estimates the free energy of binding.

Characterization of Putative Binding Sites and Key Intermolecular Contacts

Analysis of the predicted binding pose would focus on identifying the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions are crucial for understanding the basis of molecular recognition. Key intermolecular contacts that would be analyzed include:

Hydrogen Bonds: The benzimidazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the acetamide group also has donor (N-H) and acceptor (C=O) functionalities. The methoxy (B1213986) group's oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic benzimidazole ring and the methyl group of the methoxyacetamide moiety could engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The planar benzimidazole ring system could form pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

A hypothetical data table summarizing these potential interactions is presented below.

Table 1: Hypothetical Intermolecular Contacts for this compound in a Protein Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Benzimidazole N-H, Acetamide N-H | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrogen Bond Acceptor | Benzimidazole N, Acetamide C=O, Methoxy O | Arg, Lys, His, Ser, Thr, Tyr, Trp |

| Hydrophobic Interactions | Benzimidazole Ring, Methylene (B1212753) Bridge, Methoxy CH3 | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Modeling Relationships Between Molecular Structure and Predicted Physico-Chemical Parameters

For this compound, various molecular descriptors would first be calculated using specialized software. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Examples of relevant descriptors include molecular weight, logP (a measure of lipophilicity), polar surface area, and dipole moment.

A statistical model, such as multiple linear regression or machine learning algorithms, would then be developed to correlate these descriptors with experimentally determined or computationally predicted physicochemical parameters like conformational stability or electronic properties (e.g., HOMO-LUMO gap).

Development of Predictive Models for Chemical Properties

By training a QSPR model on a dataset of structurally diverse benzimidazole derivatives with known properties, a predictive model could be established. This model could then be used to estimate the chemical properties of this compound. The accuracy and predictive power of the model would be rigorously validated using statistical methods.

Computational Modeling of Reaction Pathways and Mechanistic Intermediates

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating chemical reactions. These methods can be used to model the reaction pathway for the synthesis of this compound and to characterize the structures and energies of reactants, products, transition states, and intermediates.

For example, a common synthesis route for N-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative, followed by alkylation. Computational modeling could elucidate the step-by-step mechanism of these reactions, providing insights into the reaction kinetics and thermodynamics. The calculated energies could help in identifying the rate-determining step and optimizing reaction conditions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-phenylenediamine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartic Acid |

| Glutamic Acid |

| Serine |

| Threonine |

| Glutamine |

| Asparagine |

| Arginine |

| Lysine |

| Histidine |

| Alanine |

| Valine |

| Leucine |

| Isoleucine |

| Proline |

Despite a comprehensive search for scientific literature, no specific studies detailing the molecular interactions and mechanistic insights of the chemical compound this compound were found. Consequently, there is no available data to populate the requested sections on its enzyme kinetics, biophysical characterization of protein-ligand interactions, or DNA/RNA binding mechanisms.

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro): No information was found regarding the determination of inhibition constants (Ki), the mechanism of enzyme inhibition (e.g., competitive, non-competitive), or the kinetic characterization of this compound's binding to any enzyme.

Biophysical Characterization of Protein-Ligand Interactions (In Vitro): There are no public records of studies using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence quenching to characterize the interaction of this specific compound with any protein.

DNA/RNA Binding and Intercalation Mechanisms (In Vitro): The scientific literature does not appear to contain any studies on the binding of this compound to DNA or RNA, nor any elucidation of its potential intercalation mechanisms.

Therefore, the requested article focusing solely on the molecular interactions and mechanistic insights of this compound cannot be generated at this time due to the absence of published research on these specific topics.

Molecular Interactions and Mechanistic Insights in Controlled Systems

DNA/RNA Binding and Intercalation Mechanisms (In Vitro)

Spectroscopic and Viscometric Probes of Nucleic Acid Interaction

Currently, there are no specific spectroscopic or viscometric studies published for N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide. Typically, researchers would utilize UV-Visible absorption spectroscopy and fluorescence spectroscopy to observe changes in the spectral properties of the compound upon titration with DNA. researchgate.net Such changes can indicate the formation of a compound-DNA complex and provide insights into the binding mode.

Viscometry is another classical method used to determine the mode of interaction between a compound and DNA. An increase in the viscosity of a DNA solution upon the addition of a compound is often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix.

Table 1: Anticipated Spectroscopic and Viscometric Data for this compound and Nucleic Acid Interaction

| Parameter | Expected Observation for Intercalation | Expected Observation for Groove Binding |

| UV-Vis Absorption | Hypochromism and Bathochromic shift | Hypochromism or Hyperchromism |

| Fluorescence | Quenching or enhancement of emission | Quenching or enhancement of emission |

| Viscosity | Significant increase in relative viscosity | No significant change in relative viscosity |

Gel Electrophoretic Studies for DNA Cleavage/Topology Modulation

Gel electrophoresis is a standard technique to assess the ability of a compound to induce DNA cleavage. luqmanpharmacyglb.comresearchgate.net Many benzimidazole (B57391) derivatives have been shown to possess DNA cleavage activity, which can contribute to their cytotoxic effects. luqmanpharmacyglb.com These studies typically involve incubating plasmid DNA with the compound of interest, followed by analysis of the DNA fragments on an agarose (B213101) gel. researchgate.net The conversion of supercoiled plasmid DNA to nicked or linear forms would indicate cleavage activity. At present, no such studies have been reported for this compound.

Cellular Pathway Modulation in In Vitro Cell Line Models (Mechanistic Focus)

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. For novel benzimidazole derivatives, investigations typically focus on their impact on cell cycle progression and the induction of programmed cell death.

Cell Cycle Analysis and Perturbation

Benzimidazole derivatives have been reported to cause cell cycle arrest at various phases, including G1, S, or G2/M, thereby inhibiting cancer cell proliferation. nih.govnih.gov Flow cytometry is the primary method used to analyze the distribution of cells in different phases of the cell cycle after treatment with a compound. While this has been demonstrated for other benzimidazoles, specific data for this compound is not available.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.govsemanticscholar.org The induction of apoptosis by benzimidazole derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov Another hallmark of apoptosis is the disruption of the mitochondrial membrane potential. semanticscholar.orgnih.gov Assays to measure caspase activity and changes in mitochondrial membrane potential are standard in vitro methods to confirm the pro-apoptotic activity of a compound. mdpi.comugent.be No studies have specifically investigated these effects for this compound.

Table 2: Potential Apoptotic Effects of this compound in In Vitro Models

| Apoptotic Marker | Method of Detection | Potential Outcome |

| Caspase Activation | Caspase activity assays, Western blot for cleaved caspases | Increased activity/presence of cleaved caspases-3, -8, -9 |

| Mitochondrial Membrane Potential | Fluorescent probes (e.g., JC-1, TMRM) and flow cytometry | Decrease in mitochondrial membrane potential |

| Annexin V Staining | Flow cytometry | Increased percentage of Annexin V positive cells |

Autophagy Pathway Modulation

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. nih.gov The modulation of autophagy is an emerging area of interest in cancer therapy. nih.govnih.gov The effect of this compound on the autophagy pathway has not been investigated. Such studies would typically involve monitoring the levels of autophagy-related proteins like LC3 and p62 by Western blotting or immunofluorescence. bmbreports.org

Target Identification Using Chemical Proteomics and Affinity Ligands

Identifying the direct molecular targets of a compound is essential for a complete understanding of its mechanism of action. nih.gov Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, are powerful tools for target identification. nih.govnih.gov This involves designing and synthesizing a probe molecule based on the compound of interest to "fish" for its binding partners in a cell lysate. nih.gov There are no published reports on the use of chemical proteomics to identify the cellular targets of this compound.

Membrane Interaction Studies

Lipid Bilayer Permeation Mechanisms

There is no available information detailing the mechanisms by which this compound permeates lipid bilayers. Research has not yet characterized whether this process would occur via passive diffusion, active transport, or by inducing transient pores or other disruptions in the membrane structure.

Effect on Membrane Fluidity and Integrity

No studies were found that investigate the impact of this compound on the physical properties of lipid membranes. Data regarding its potential to alter membrane fluidity, cause leakage, or otherwise compromise membrane integrity is not available.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes with N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide as a Ligand

The synthesis of metal complexes with benzimidazole-derived ligands, such as this compound, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

For instance, novel transition metal complexes of Schiff bases derived from 2-aminomethyl benzimidazole (B57391) have been synthesized and characterized. ijsra.net Similarly, palladium(II) complexes of 2-(aminomethyl)benzimidazole have been prepared and studied for their interactions with biologically relevant ligands. researchgate.net The synthesis of cobalt(III) and copper(II) complexes with a benzimidazole-derived imine ligand has also been reported, highlighting the versatility of these types of ligands in forming complexes with different metal ions. nih.gov

Ligand Coordination Modes and Denticity

This compound possesses multiple potential donor atoms, including the nitrogen atoms of the benzimidazole ring, the nitrogen and oxygen atoms of the acetamide (B32628) group, and the oxygen atom of the methoxy (B1213986) group. This allows for a variety of coordination modes and denticities.

Based on studies of analogous 2-(aminomethyl)benzimidazole derivatives, the most common coordination occurs through the imine nitrogen of the benzimidazole ring. unex.es Depending on the metal ion and reaction conditions, the ligand can act as a monodentate, bidentate, or even tridentate chelating agent. For example, Schiff base derivatives of 2-(aminomethyl)benzimidazole can act as tridentate ligands. ijsra.net In mixed-ligand complexes, 2-(aminomethyl)benzimidazole can coordinate to a metal center, leaving other coordination sites available for other ligands. researchgate.net

Spectroscopic (IR, NMR, UV-Vis, EPR) and Elemental Analysis of Complexes

The formation of metal complexes with this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information about the binding sites. For example, a shift in the ν(C=N) stretching frequency of the benzimidazole ring to a lower wavenumber in the complex compared to the free ligand is indicative of coordination through the imine nitrogen atom. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide insights into the structure of the complex in solution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the metal center. For instance, the UV-Vis spectra of Co(III) and Cu(II) complexes with a benzimidazole-derived imine ligand have been used to suggest a distorted octahedral geometry. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal ion.

Elemental Analysis: The elemental composition of the synthesized complexes is determined by elemental analysis, which helps in confirming the stoichiometry of the metal-ligand ratio. nih.gov

Below is a table summarizing typical spectroscopic data for metal complexes of benzimidazole derivatives, which would be analogous to what one might expect for complexes of this compound.

| Spectroscopic Technique | Ligand | Metal Complex | Observed Changes and Interpretations |

| FT-IR (cm-1) | ν(C=N) at 1631-1639 | ν(C=N) shifts down by 6-35 cm-1 | Indicates coordination of the imine nitrogen to the metal. nih.gov |

| UV-Vis (nm) | Ligand-centered transitions | New bands in the visible region | d-d transitions and charge transfer bands, indicative of complex formation and geometry. nih.gov |

| 1H-NMR (ppm) | Sharp signals for ligand protons | Broadening or shifting of signals | Indicates coordination and changes in the electronic environment of the ligand. nih.gov |

Single-Crystal X-ray Diffraction of Metal Complexes for Geometric and Electronic Structure

For example, the crystal structures of cobalt(II) complexes with a 2-aminobenzimidazole-thiazoline ligand have been determined, revealing a distorted tetrahedral geometry around the cobalt(II) ion with the benzimidazole ligand acting as a monodentate donor through the nitrogen atom. unex.es Similarly, the crystal structures of zinc coordination compounds with benzimidazole derivatives have been elucidated, showing dinuclear structures where the benzimidazole ligands bridge the metal centers. mdpi.com

The following table presents representative crystallographic data for a cobalt(III) complex of a related benzimidazole ligand.

| Parameter | [Co(ambi)(acac)2]Cl·4.1H2O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.425(1) |

| b (Å) | 17.734(1) |

| c (Å) | 15.979(1) |

| β (°) | 117.52(1) |

| Data from a study on a Cobalt(III) complex of 2-aminomethylbenzimidazole (ambi). bohrium.com |

Thermodynamics and Kinetics of Complex Formation

The study of the thermodynamics and kinetics of complex formation provides crucial information about the stability of the complexes and the mechanism by which they are formed.

Stability Constants and Chelation Effects

The stability of metal complexes in solution is quantified by their stability constants (log K). Higher values of log K indicate greater stability. The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, is expected to play a significant role in the coordination chemistry of this compound if it acts as a bidentate or tridentate ligand.

A study on mixed-ligand complexes of 2-(aminomethyl)benzimidazole with palladium(II) investigated the stoichiometry and stability constants of the formed complexes with various biologically relevant ligands, demonstrating the application of these thermodynamic parameters in understanding complex equilibria in solution. researchgate.net

Reaction Kinetics and Mechanism of Complexation

The study of reaction kinetics provides insights into the mechanism of complex formation, including the rates of ligand substitution and the formation of intermediate species. While specific kinetic data for the complexation of this compound are not available, general principles of coordination chemistry suggest that the reaction mechanism would depend on factors such as the nature of the metal ion, the solvent, and the reaction conditions.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Theoretical and computational studies are invaluable tools for elucidating the intricacies of metal-ligand interactions and the electronic properties of coordination complexes. While specific theoretical studies exclusively focused on metal complexes of this compound are not extensively documented in the reviewed literature, a wealth of computational research on structurally related benzimidazole derivatives provides a strong basis for understanding their behavior. nih.govekb.egresearchgate.netnih.gov

Density Functional Theory (DFT) and other quantum mechanical methods are frequently employed to model the geometric and electronic structures of benzimidazole-containing metal complexes. e-journals.inmdpi.comresearchgate.net These studies typically involve optimizing the geometry of the complex to predict bond lengths, bond angles, and coordination geometries. For instance, in related benzimidazole-metal complexes, theoretical calculations have been used to confirm the coordination of metal ions to the nitrogen atoms of the benzimidazole ring and other donor atoms within the ligand. nih.gov

Furthermore, computational analyses such as Natural Bond Orbital (NBO) analysis help in understanding the charge distribution and the nature of the metal-ligand bonds. researchgate.net Frontier molecular orbital (HOMO-LUMO) calculations are crucial for predicting the electronic transition properties of these complexes, which is particularly relevant for their potential applications in electronics and photochemistry. researchgate.net The energy gap between the HOMO and LUMO can provide insights into the reactivity and spectral properties of the compounds. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of these theoretical studies, as they identify the electron-rich and electron-deficient regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net In the context of this compound complexes, theoretical studies would be instrumental in predicting the preferred coordination modes, the stability of the resulting chelates, and the electronic transitions that could give rise to interesting photophysical properties. These computational approaches offer a powerful complement to experimental data, providing a deeper understanding at the molecular level. researchgate.net

Applications of Metal Complexes in Catalysis and Chemical Sensing

The versatile coordination chemistry of benzimidazole derivatives, such as this compound, makes their metal complexes promising candidates for a range of applications, most notably in catalysis and chemical sensing. The strategic arrangement of donor atoms in these ligands allows for the formation of stable and reactive metal centers, which is a key requirement for both catalytic activity and selective analyte recognition.

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling)

While specific catalytic applications of this compound metal complexes are not yet widely reported, the broader family of benzimidazole-metal complexes has demonstrated significant catalytic prowess. nih.gov These complexes have been successfully employed as catalysts in a variety of fundamental organic transformations.

For instance, palladium-benzimidazole complexes are known to be effective catalysts for C-C coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov These reactions are cornerstones of modern synthetic chemistry for the formation of biaryl compounds and substituted alkenes, respectively. The benzimidazole ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Copper-benzimidazole complexes have been investigated for their catalytic activity in oxidation reactions. nih.gov The redox properties of the copper center, modulated by the electronic environment provided by the benzimidazole ligand, can be harnessed for various oxidative transformations. There is also growing interest in cobalt-catalyzed cross-coupling reactions for the synthesis of benzimidazoles and other heterocyclic compounds. psu.edu

Moreover, metal-organic frameworks (MOFs) incorporating benzimidazole-like linkers have emerged as highly efficient and reusable heterogeneous catalysts. For example, an iron-based MOF has been shown to catalyze the synthesis of 2-aryl-1H-benzimidazoles. chemmethod.com The porous nature and high surface area of MOFs, combined with the catalytic activity of the metal nodes, make them attractive for industrial applications. Given these precedents, it is highly probable that metal complexes of this compound could also exhibit interesting catalytic activities in similar transformations. The development of both homogeneous and heterogeneous catalysts from this ligand could offer new avenues for efficient and selective chemical synthesis. dntb.gov.ua

Development of Luminescent or Chromogenic Probes for Metal Ions

The development of sensors for the detection of metal ions is a field of significant environmental and biological importance. hueuni.edu.vn Benzimidazole-based compounds are particularly well-suited for this application due to their inherent fluorescence properties and their ability to selectively bind with specific metal ions. mdpi.comnih.govnih.gov The interaction of a benzimidazole-based probe with a metal ion can lead to a discernible change in its photophysical properties, such as an enhancement or quenching of fluorescence (luminescence) or a change in color (chromogenesis). hueuni.edu.vn

Fluorescent probes, or chemosensors, based on the benzimidazole scaffold have been designed for the selective detection of a variety of metal ions, including cobalt (Co²⁺), zinc (Zn²⁺), and iron (Fe³⁺). mdpi.comnih.gov The binding of the target metal ion to the benzimidazole derivative can modulate processes such as Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com

For example, a benzimidazole-based fluorescent probe has been developed for the selective recognition of Co²⁺ ions, where the fluorescence of the probe is quenched upon complexation. mdpi.com The selectivity of these probes is a critical feature, allowing for the detection of a specific metal ion even in the presence of other competing ions.

The design of these probes often involves the incorporation of specific binding sites that have a high affinity for the target metal ion. The methoxyacetamide group in this compound could potentially participate in metal ion coordination, influencing the selectivity and sensitivity of the probe. The development of such probes is a rapidly growing area of research, with applications in environmental monitoring, clinical diagnostics, and cell imaging. rsc.orgchemisgroup.us

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Phenomena and Directed Molecular Architectures

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide possesses the necessary functional groups to undergo predictable self-assembly through a combination of hydrogen bonding and aromatic stacking interactions. researchgate.net

The capacity for hydrogen bonding in this compound is significant. The benzimidazole (B57391) N-H group, the amide N-H group, and the amide carbonyl group can all participate in the formation of robust hydrogen-bonded networks. nih.gov In similar benzimidazole derivatives, these interactions are crucial in dictating the final three-dimensional structure. nih.gov The interplay between the hydrogen-bond-donating N-H groups and the accepting carbonyl oxygen can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The methoxy (B1213986) group may also act as a weaker hydrogen bond acceptor, further influencing the molecular packing.

| Interacting Groups | Hydrogen Bond Type | Potential Supramolecular Motif |

| Benzimidazole N-H and Amide C=O | N-H···O | Linear chains, sheets |

| Amide N-H and Amide C=O | N-H···O | Dimeric pairs, chains |

| Benzimidazole N-H and Benzimidazole N | N-H···N | Chains, catemeric structures |

| Amide N-H and Methoxy Oxygen | N-H···O | Intramolecular or intermolecular links |

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound also suggest its potential utility in host-guest chemistry, where a host molecule can selectively bind a guest molecule or ion.

The benzimidazole core, with its combination of hydrogen bond donors and acceptors, can act as a recognition site for various small molecules and anions. The amide and methoxy functionalities can further contribute to the binding affinity and selectivity. Studies on related benzimidazole derivatives have shown their ability to form host-guest complexes with macrocycles like cucurbit[n]urils and cyclodextrins, where the benzimidazole moiety is encapsulated within the host's hydrophobic cavity, while interactions with the portal carbonyls also play a role. nih.govrsc.orgresearchgate.netacs.org Furthermore, the benzimidazole scaffold has been effectively used in the design of receptors for anions such as acetate (B1210297) and nitrate. nih.gov

| Host Type | Guest Type | Key Interactions |

| Cucurbit[n]urils | Benzimidazole Derivatives | Hydrophobic encapsulation, Ion-dipole, Hydrogen bonding nih.govresearchgate.net |

| Cyclodextrins | Benzimidazolium ILs | Inclusion of hydrophobic parts into the cavity acs.org |

| Macrocyclic Bis-benzimidazolium Salts | Anions (Acetate, Nitrate) | Electrostatic, Hydrogen bonding nih.gov |

The benzimidazole framework is a common component in the design of fluorescent chemosensors. rsc.org The photophysical properties of the benzimidazole ring can be modulated upon binding to a specific analyte, leading to a detectable change in fluorescence, such as "turn-on" or "turn-off" responses or ratiometric shifts. rsc.orgresearchgate.net Benzimidazole-based sensors have been developed for a range of metal ions, including Cu²⁺ and Zn²⁺, as well as for boronic acids. rsc.orgmdpi.com Given these precedents, this compound could potentially be developed into a sensor, where the binding of a target analyte via the benzimidazole and amide groups would perturb its electronic structure and result in a measurable optical signal.

Integration into Functional Materials

The ability of this compound to self-assemble into ordered structures opens up possibilities for its incorporation into functional materials. The predictable non-covalent interactions can be harnessed to create materials with tailored properties. For example, benzimidazole derivatives have been explored as components of organic light-emitting diodes (OLEDs), where their electron-transporting properties and ability to control molecular stacking are advantageous. rsc.org The hydrogen-bonding capabilities could also be exploited in the design of self-healing polymers or gels, where the reversible nature of these bonds can impart responsive properties to the material. Furthermore, the integration of such molecules into porous frameworks could lead to materials for selective adsorption or separation.

Polymer Chemistry and Polymer-Supported Systems

In the field of polymer chemistry, benzimidazole derivatives are utilized for the synthesis of high-performance polymers with exceptional thermal and chemical stability. While specific research on the incorporation of this compound into polymer chains is not yet widely published, its functional groups suggest it could be a valuable monomer or additive.

The amine and amide functionalities could be used for step-growth polymerization reactions to create novel polyamides or other condensation polymers. Furthermore, the benzimidazole moiety can be functionalized to act as a ligand, allowing for the creation of polymer-supported catalysts. In such systems, the polymer acts as a macroscopic support, facilitating the recovery and reuse of the catalytically active metal centers coordinated to the benzimidazole units.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The benzimidazole group is a well-established building block for these materials due to the coordinating ability of its nitrogen atoms.

| Potential Coordination Sites | Role in MOF/Coordination Polymer Formation |

| Benzimidazole Nitrogen Atoms | Primary coordination sites for metal ions, forming the nodes of the framework. |

| Amide Oxygen/Nitrogen | Secondary coordination or hydrogen bonding sites, influencing framework topology and stability. |

| Methoxy Oxygen | Potential for weaker coordination interactions or hydrogen bonding. |

Optoelectronic Materials and Luminescent Assemblies

Benzimidazole derivatives are known to be components of various organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting and luminescent properties. The extended π-system of the benzimidazole ring can be tuned to absorb and emit light at specific wavelengths.